tert-Butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate
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Overview
Description
tert-Butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrrolo[3,4-d][1,2]oxazole ring system, which is a fused bicyclic system containing both nitrogen and oxygen atoms
Preparation Methods
The synthesis of tert-Butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of an aminomethyl-substituted precursor with a suitable oxazole derivative can lead to the formation of the desired compound. The reaction typically requires the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs, toxicity, and environmental impact .
Chemical Reactions Analysis
tert-Butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding oxazole derivatives, while reduction can yield aminomethyl-substituted pyrrolo derivatives .
Scientific Research Applications
tert-Butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable intermediate for the synthesis of various heterocyclic compounds with potential biological activities . In biology, it is used in the study of enzyme inhibitors and receptor modulators due to its unique structure and functional groups .
In medicine, this compound is being investigated for its potential therapeutic applications, including its role as an anticancer agent, antimicrobial agent, and anti-inflammatory agent . Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
The molecular targets and pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways related to inflammation and microbial infections .
Comparison with Similar Compounds
tert-Butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate can be compared with other similar compounds, such as imidazoles and indoles, which also feature heterocyclic ring systems with nitrogen atoms
Similar compounds include:
- Imidazole derivatives
- Indole derivatives
- Isoxazole derivatives
These compounds share some structural similarities but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)16-10(15)14-5-7-8(4-12)13-17-9(7)6-14/h7,9H,4-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEGZOIWPHWOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)ON=C2CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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